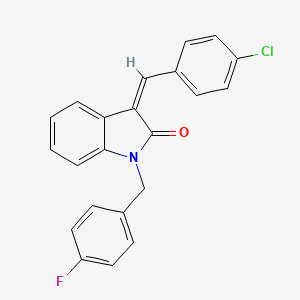
Anticancer agent 30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 30 is a promising compound in the field of oncology, known for its potent anticancer properties. It has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for further research and development in cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 30 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Common synthetic routes include:
Formation of Intermediates: The initial steps often involve the preparation of key intermediates through reactions such as condensation, cyclization, and functional group transformations.
Final Assembly: The final steps involve coupling reactions, often using reagents like palladium catalysts, to assemble the final structure of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow synthesis is often employed to improve process efficiency and control .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 30 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer agent 30 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety as a potential anticancer drug.
Industry: Utilized in the development of new anticancer formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Anticancer agent 30 involves multiple pathways:
Inhibition of Cell Proliferation: It interferes with the cell cycle, preventing cancer cells from dividing and proliferating.
Induction of Apoptosis: It triggers programmed cell death in cancer cells by activating apoptotic pathways.
Targeting Molecular Pathways: It targets specific molecular pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
Comparison with Similar Compounds
Anticancer agent 30 is unique in its structure and mechanism of action compared to other anticancer agents. Similar compounds include:
Anthraquinones: Known for their anticancer properties but differ in their molecular targets and toxicity profiles.
Piperazine Derivatives: These compounds also exhibit anticancer activity but have different pharmacokinetic properties and mechanisms of action.
This compound stands out due to its potent efficacy and unique mechanism of action, making it a valuable addition to the arsenal of anticancer agents.
Properties
Molecular Formula |
C22H15ClFNO |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-1-[(4-fluorophenyl)methyl]indol-2-one |
InChI |
InChI=1S/C22H15ClFNO/c23-17-9-5-15(6-10-17)13-20-19-3-1-2-4-21(19)25(22(20)26)14-16-7-11-18(24)12-8-16/h1-13H,14H2/b20-13- |
InChI Key |
PFHUFWNFTOQYSB-MOSHPQCFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2CC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















